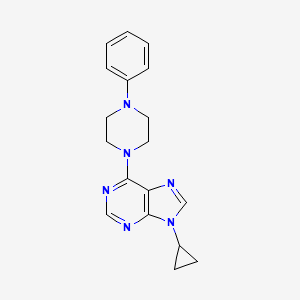

9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine

Description

Properties

IUPAC Name |

9-cyclopropyl-6-(4-phenylpiperazin-1-yl)purine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6/c1-2-4-14(5-3-1)22-8-10-23(11-9-22)17-16-18(20-12-19-17)24(13-21-16)15-6-7-15/h1-5,12-13,15H,6-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXHZGQKZGXNJSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=NC3=C2N=CN=C3N4CCN(CC4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Cyclopropylation: Introduction of the cyclopropyl group to a suitable precursor.

Purine Core Formation: Construction of the purine core through cyclization reactions.

Phenylpiperazine Attachment: Coupling of the phenylpiperazine moiety to the purine core.

The reaction conditions for each step may vary, but they generally involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of 9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. Key considerations include the selection of raw materials, reaction optimization, and purification techniques to achieve the desired quality and consistency.

Chemical Reactions Analysis

Types of Reactions

9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to form oxidized derivatives.

Reduction: Addition of hydrogen atoms to reduce specific functional groups.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: CHN

The compound features a purine core with a cyclopropyl group and a 4-phenylpiperazine moiety. This unique structure is believed to confer distinct biological activities compared to other purine derivatives.

Medicinal Chemistry

9-Cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine has been investigated for its potential as a therapeutic agent in several areas:

- Cancer Treatment: Research indicates that derivatives of this compound may inhibit the Bcr-Abl tyrosine kinase, which is implicated in certain types of leukemia. Inhibitors based on similar structures have shown promise in preclinical studies .

- Neurological Disorders: The compound's interaction with neurotransmitter systems suggests potential applications in treating conditions like depression and anxiety. Its piperazine component is known for enhancing the pharmacological profile of related compounds .

Biological Studies

The compound has been studied for its interactions with biological macromolecules:

- Purinergic Signaling: Purinergic signaling pathways are crucial in various physiological processes, including inflammation and neural transmission. Compounds like 9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine may modulate these pathways, offering insights into new therapeutic strategies .

Synthesis of Novel Compounds

This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to modify the piperazine or purine components to develop new derivatives with enhanced biological activity.

Case Study 1: Inhibition of Bcr-Abl

A study published in Pharmaceutics explored the efficacy of various purine derivatives, including those structurally related to 9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine, against Bcr-Abl. The findings demonstrated that modifications to the piperazine ring significantly affected inhibitory activity, highlighting the importance of structural variations in drug design .

Case Study 2: Neuropharmacology

Research focusing on the neuropharmacological effects of piperazine derivatives indicated that compounds similar to 9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine exhibit anxiolytic properties. These studies utilized behavioral assays in animal models to assess the impact on anxiety-related behaviors, suggesting potential therapeutic applications in anxiety disorders .

Mechanism of Action

The mechanism of action of 9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

Receptor Modulation: Interacting with cellular receptors to modulate their activity.

Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.

Comparison with Similar Compounds

Key Observations :

- N9 Substituents: Cyclopropyl (target) vs. cyclopentyl (7f) or alkyl chains (4J, 4K).

- C8 Substituents : The absence of a C8 substituent in the target compound contrasts with analogs like 7f and 29, which have 2-chlorophenyl groups. Chlorine atoms can enhance lipophilicity and receptor binding but may increase toxicity .

- Piperazine Modifications : The target’s unmodified 4-phenylpiperazine differs from acetylated (29), sulfonylated (15), or carboxamidated (48) analogs. These modifications alter electronic properties and hydrogen-bonding capacity, influencing pharmacokinetics .

Pharmacological Implications

While direct activity data for the target compound is unavailable, insights can be drawn from analogs:

- The target’s cyclopropyl group may offer similar efficacy with improved metabolic stability.

- Cannabidiol (CBD) Analogs: Compounds like 29 and 48 were synthesized as CBD analogs, targeting cannabinoid receptors. The 4-phenylpiperazine moiety is critical for receptor interaction, suggesting the target compound may share this activity .

- Antitumor Activity : highlights analogs (4J, 4K) with trifluoromethoxyphenyl groups showing antitumor effects. The absence of this group in the target may shift selectivity toward other biological targets .

Physicochemical Properties

- Melting Points : The target’s hypothetical melting point (unreported) can be inferred from analogs. Cyclopropyl-containing compounds (e.g., 7f: 115–117°C) generally exhibit lower melting points than chlorophenyl-substituted derivatives (e.g., 29: 189–190°C), suggesting better solubility .

- Synthetic Yields : High yields in analogs like 7f (88%) and 48 (51%) indicate feasible synthetic routes for the target compound, provided similar reaction conditions are used .

Biological Activity

9-Cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine is a purine derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and neurological disorders. This article reviews the compound's synthesis, biological activity, and relevant research findings, aiming to provide a comprehensive overview of its pharmacological properties.

Chemical Structure and Synthesis

The compound features a purine core with a cyclopropyl group and a phenylpiperazine moiety. Its synthesis typically involves multi-step organic reactions, including cyclopropylation and piperazine substitution. Key synthetic routes include:

- Cyclopropylation : Introduction of the cyclopropyl group using cyclopropyl halides under basic conditions.

- Piperazine Substitution : Coupling of the phenylpiperazine to the purine core via nucleophilic substitution reactions, often facilitated by catalysts like palladium or copper.

Anticancer Properties

Recent studies have demonstrated that 9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine exhibits significant cytotoxic effects against various cancer cell lines. A notable study evaluated its activity against human liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells using the Sulforhodamine B (SRB) assay.

Key Findings :

- The compound showed lower IC50 values compared to established chemotherapeutics such as 5-Fluorouracil (5-FU) and Fludarabine.

- Specifically, it exhibited an IC50 of 14.2 μM against Huh7 cells, outperforming 5-FU (30.6 μM) and Fludarabine (28.4 μM) .

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| 9-Cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine | 14.2 | Huh7 |

| 5-Fluorouracil | 30.6 | Huh7 |

| Fludarabine | 28.4 | Huh7 |

The mechanism underlying the anticancer activity of this compound may involve:

- Enzyme Inhibition : Targeting specific enzymes involved in cancer cell proliferation.

- DNA/RNA Interactions : Potentially integrating into nucleic acids, thereby affecting replication and transcription processes.

Case Studies

Several studies have explored the biological activity of similar purine derivatives, highlighting their potential as therapeutic agents:

- Study on Trisubstituted Purines : This research focused on a series of purine derivatives that included phenylpiperazine substitutions. Results indicated improved cytotoxicity against various cancer cell lines compared to traditional agents .

- Inhibitors of Bcr-Abl : Another study investigated related purines as inhibitors for Bcr-Abl, a protein associated with chronic myeloid leukemia. The findings suggested that modifications in the purine structure could enhance inhibitory effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine, and what reaction conditions are critical for high yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution at the C6 position of the purine scaffold. Key steps include:

- Reagent Selection : Use of piperazine derivatives (e.g., 4-phenylpiperazine) with activated purine intermediates (e.g., 6-chloropurine derivatives) under basic conditions (e.g., K₂CO₃ or NaOH) .

- Solvent Optimization : Polar aprotic solvents like N-methylpyrrolidone (NMP) or THF are critical for solubility and reaction efficiency. For example, heating in NMP at 80–85°C improved yields to 51–63% in cyclopropane-substituted analogs .

- Purification : Flash chromatography with gradients of EtOAc/hexanes/MeOH is commonly used to isolate pure products (>95% HPLC purity) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming substituent positions. For example, the cyclopropyl group shows distinct signals at δ 0.93–1.92 ppm (¹H) and δ 13.5–25.8 ppm (¹³C) in analogs .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight, with typical [M+1]⁺ peaks (e.g., m/z 522–585 for related derivatives) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection ensures purity (>99% in many cases) and retention times (e.g., 19–24 minutes) correlate with hydrophobicity .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound when encountering low yields or impurities?

- Methodological Answer :

- Reaction Stoichiometry : Adjusting equivalents of nucleophiles (e.g., pyrrolidine or morpholine) from 1.2 to 3 equivalents can enhance coupling efficiency .

- Temperature Control : Elevated temperatures (80–85°C) in NMP improve reaction rates but may require shorter durations to avoid decomposition .

- Purification Refinement : Use of celite for solvent evaporation and gradient elution in chromatography (e.g., 1–2% MeOH in EtOAc/hexanes) resolves co-eluting impurities .

Q. What strategies are effective in analyzing conflicting data regarding the biological activity of derivatives of this compound?

- Methodological Answer :

- Comparative Pharmacological Assays : Test derivatives under standardized conditions (e.g., receptor-binding assays with controls) to isolate substituent effects. For instance, sulfonyl-piperazine derivatives (e.g., compound 17) showed higher activity than acetylated analogs, likely due to enhanced solubility .

- Computational Modeling : Molecular docking can predict interactions (e.g., with cannabinoid receptors) and rationalize discrepancies between in vitro and in vivo results .

Q. How should one design experiments to explore the structure-activity relationships (SAR) of 9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine derivatives?

- Methodological Answer :

- Systematic Substituent Variation : Modify the piperazine moiety (e.g., sulfonyl vs. acetyl groups) and cyclopropyl position. For example, replacing the cyclopropyl group with allyl or benzyl groups alters lipophilicity and receptor affinity .

- Biological Profiling : Screen derivatives against target receptors (e.g., CB1/CB2) using radioligand displacement assays. Compounds with morpholine-carboxamide substituents (e.g., compound 49) showed higher binding affinity (Ki < 100 nM) .

- Physicochemical Analysis : Correlate logP values (from HPLC retention times) with bioavailability. Derivatives with logP > 3.5 (e.g., compound 18) exhibited improved blood-brain barrier penetration .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported yields or purity across different synthetic protocols?

- Methodological Answer :

- Reproducibility Checks : Validate reaction conditions (e.g., solvent quality, inert atmosphere) that may vary between labs. For example, THF purity significantly impacts organometallic reactions .

- Analytical Cross-Validation : Use orthogonal methods (e.g., NMR coupled with HPLC-MS) to confirm compound identity. In one study, a reported 99% purity via HPLC was later attributed to co-eluting isomers resolved by 2D-NMR .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating the pharmacokinetic properties of this compound?

- Methodological Answer :

- Microsomal Stability Assays : Use liver microsomes to assess metabolic degradation. Cyclopropyl-substituted purines generally show longer half-lives (t₁/₂ > 60 min) compared to aliphatic analogs .

- Caco-2 Permeability Assays : Measure apical-to-basal transport to predict intestinal absorption. Derivatives with polar sulfonyl groups (e.g., compound 17) exhibit lower permeability (Papp < 1 × 10⁻⁶ cm/s) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.